3,5-Dinitro-L-tyrosine

Description

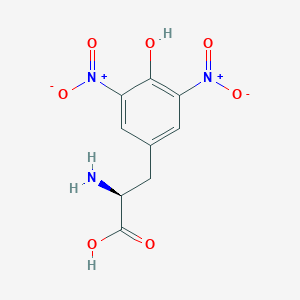

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O7/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19/h2-3,5,13H,1,10H2,(H,14,15)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZOSDSFLRXREA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70879760 | |

| Record name | 3,5-dinitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17360-11-1 | |

| Record name | 3,5-Dinitro-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17360-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 80662 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017360111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-dinitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of 3,5-Dinitro-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dinitro-L-tyrosine is a nitrated derivative of the amino acid L-tyrosine, characterized by the presence of two nitro groups on its aromatic ring. This modification confers unique biochemical properties, making it a valuable tool in various research and development fields. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its physicochemical characteristics, synthesis, and biological activities. Detailed experimental protocols and data are presented to facilitate its application in laboratory settings.

Introduction

This compound is a non-proteinogenic amino acid that has garnered significant interest in the scientific community.[1] Its structural similarity to L-tyrosine allows it to interact with biological systems, often acting as a competitive inhibitor of enzymes that utilize L-tyrosine as a substrate.[1] This property, coupled with its distinct chemical reactivity, makes it a versatile molecule for studying enzyme kinetics, protein modifications, and cellular signaling pathways. This guide aims to provide an in-depth understanding of the biochemical attributes of this compound for its effective use in research and drug development.

Physicochemical Properties

The addition of two nitro groups to the L-tyrosine molecule significantly alters its physical and chemical properties. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉N₃O₇ | [1] |

| Molecular Weight | 271.18 g/mol | [1] |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | 220 °C (decomposes) | |

| pKa | 2.08 ± 0.30 (Predicted) | |

| Solubility | Soluble in polar solvents. | [2] |

| UV-Vis Absorption Maxima (λmax) | 274 nm (in water) | |

| Molar Extinction Coefficient (ε) | 1285 L·mol⁻¹·cm⁻¹ at 274 nm |

Synthesis

This compound is typically synthesized by the nitration of L-tyrosine. A general experimental protocol is provided below.

Synthesis Protocol: Nitration of L-Tyrosine

Materials:

-

L-Tyrosine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, d=1.42)

-

Crushed Ice

-

Ethanol

-

Activated Charcoal

Procedure:

-

In a flask, dissolve L-Tyrosine in concentrated sulfuric acid, maintaining the temperature at 10°C with external cooling.

-

Cool the mixture to -5°C and slowly add concentrated nitric acid dropwise over 90 minutes, ensuring the temperature does not exceed 0°C.

-

After the addition is complete, stir the reaction mixture at 0°C for an additional 15 minutes.

-

Pour the reaction mixture onto crushed ice. A yellow precipitate of this compound will form.

-

Filter the precipitate and wash it with cold water.

-

Recrystallize the crude product from ethanol with activated charcoal to obtain pure yellow needles of this compound.[3]

Workflow for the Synthesis of this compound:

Biochemical Activities and Applications

Enzyme Inhibition

This compound is a known inhibitor of several enzymes that utilize L-tyrosine as a substrate. Its inhibitory action is primarily attributed to its structural analogy to L-tyrosine, allowing it to bind to the active site of these enzymes without undergoing the catalytic reaction.

4.1.1. Tyrosine Aminotransferase (TAT)

4.1.2. Thyroid Iodotyrosine Deiodinase

This compound is a potent inhibitor of thyroid iodotyrosine deiodinase, an enzyme crucial for iodide metabolism. This inhibition can enhance iodide metabolism.

Quantitative Inhibition Data:

| Enzyme | Inhibitor | IC₅₀/Kᵢ | Inhibition Type | Reference |

| α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor | 3,5-dinitro-o-tyrosine (S-isomer) | IC₅₀ = 13 ± 7 µM | Antagonist | [5] |

| α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor | 3,5-dinitro-o-tyrosine (R-isomer) | IC₅₀ = 84 ± 26 µM | Antagonist | [5] |

| Tyrosine Aminotransferase | β-N-oxalyl-L-α,β-diaminopropionic acid | Kᵢ = 2.0 ± 0.1 mM | Noncompetitive | [4] |

Role in Signaling Pathways

The nitration of tyrosine residues in proteins is a post-translational modification that can significantly impact cellular signaling. While direct studies on this compound's effect on signaling are limited, the broader implications of tyrosine nitration provide valuable insights.

4.2.1. NF-κB Signaling Pathway

Tyrosine nitration has been shown to be a novel mechanism for the activation of the transcription factor NF-κB.[1][6] Specifically, the nitration of tyrosine residues on the inhibitory protein IκBα can lead to its dissociation from NF-κB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[1] This process can occur independently of the canonical IKK-mediated phosphorylation and subsequent proteasomal degradation of IκBα.

Conclusion

This compound is a multifaceted molecule with significant potential in biochemical and pharmaceutical research. Its ability to act as a selective enzyme inhibitor and its involvement in protein modification pathways make it an invaluable tool for elucidating complex biological processes. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and scientists to effectively utilize this compound in their studies. Further research into its specific inhibitory constants against a wider range of enzymes and its direct effects on cellular signaling will undoubtedly expand its applications in drug discovery and development.

References

- 1. Tyrosine Nitration of IκBα: A Novel Mechanism for NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 715. The synthesis of thyroxine and related substances. Part V. A synthesis of L-thyroxine from L-tyrosine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Inhibition of tyrosine aminotransferase by beta-N-oxalyl-L-alpha,beta-diaminopropionic acid, the Lathyrus sativus neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 3,5-Dinitro-L-tyrosine from L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the chemical synthesis of 3,5-Dinitro-L-tyrosine, a non-proteinogenic, synthetic derivative of the natural amino acid L-tyrosine.[1][2] Characterized by the presence of two nitro groups on the aromatic ring, this compound serves as a valuable tool in biochemical research, including studies on protein modifications and enzyme inhibition.[1][3][4] This document details the most reliable synthetic protocols, presents key quantitative data in a structured format, and illustrates the experimental workflow for clarity and reproducibility.

Synthesis Pathway: Electrophilic Aromatic Substitution

The primary and most effective method for synthesizing this compound is through the direct nitration of L-tyrosine.[1] This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, attacks the electron-rich aromatic ring of L-tyrosine. The strong activating and ortho-, para-directing effect of the hydroxyl group on the tyrosine ring facilitates the introduction of the nitro groups at the 3 and 5 positions.[1]

Caption: General reaction scheme for the nitration of L-tyrosine.

Experimental Protocols

Reproducibility is key in chemical synthesis. The following protocols are based on established and reliable methods reported in the literature.

This procedure has been reported to achieve a reproducible yield of 86%.[5]

-

Preparation of L-tyrosine Suspension: In a suitable reaction vessel equipped with a mechanical stirrer and a cooling bath, add 450 mL of concentrated sulfuric acid. Begin stirring and cool the acid to 10°C.

-

Addition of L-tyrosine: Slowly add 105 g of L-tyrosine in portions to the stirred sulfuric acid. Ensure the temperature is maintained at 10°C during the addition.

-

Cooling for Nitration: Once the addition of L-tyrosine is complete, cool the resulting mixture to -5°C.

-

Nitration Step: While maintaining the temperature at -5°C, add 85.5 mL of concentrated nitric acid (d 1.42) dropwise to the stirred mixture. The addition should take approximately 90 minutes.

-

Reaction Quenching and Product Isolation: After the addition is complete, pour the reaction mixture onto ice. A yellow precipitate of this compound will form.

-

Filtration: Collect the crude product by vacuum filtration and wash it with cold water.

Purification is essential to remove unreacted starting materials and inorganic impurities.[6]

-

Dissolution: Transfer the crude, dried this compound to a large Erlenmeyer flask. Add a minimal amount of hot alcohol (e.g., ethanol) or hot deionized water (80-90°C) while stirring until the solid is completely dissolved.[5][6] The use of charcoal during this step can help remove colored impurities.[5]

-

Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize the formation of crystals.[6]

-

Collection of Pure Product: Collect the purified yellow crystals by vacuum filtration.[6]

-

Drying: Dry the crystals under vacuum to obtain the pure this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis and characterization of this compound.

Table 1: Reaction Parameters for Synthesis

| Parameter | Value / Description | Reference |

|---|---|---|

| Starting Material | L-Tyrosine | [5] |

| Reagents | Concentrated Sulfuric Acid (H₂SO₄) | [5] |

| Concentrated Nitric Acid (HNO₃, d 1.42) | [5] | |

| Reaction Temperature | -5°C to 10°C | [5] |

| Reaction Time | ~90 minutes for addition | [5] |

| Reported Yield | 86% (reproducible) |[5] |

Table 2: Physicochemical and Analytical Data of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉N₃O₇ | [1][3] |

| Molecular Weight | 271.19 g/mol | [3] |

| Appearance | Yellow crystalline solid | [3] |

| Melting Point | 220°C (decomposition) | [2] |

| Optical Rotation [α]D | -61.6° (c=1.07 in acetone) | [5] |

| IR Asymmetric NO₂ Stretch | 1570-1490 cm⁻¹ | [1] |

| IR Symmetric NO₂ Stretch | 1390-1300 cm⁻¹ |[1] |

Overall Experimental Workflow

The entire process, from initial reaction to final characterization, follows a logical sequence of steps to ensure product purity and identity.

Caption: Step-by-step workflow for the synthesis and analysis.

Alternative Synthesis Approaches

While direct nitration is the most common method, other strategies are being explored. Chemoenzymatic synthesis, which combines chemical transformations with the high selectivity of enzymes, represents an emerging and promising approach.[1][7] These methods can offer advantages such as improved stereoselectivity and milder reaction conditions, contributing to greener chemistry principles.[1]

Safety Precautions

The described synthesis involves the use of highly corrosive and strong oxidizing agents.

-

Strong Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe burns. Always handle them inside a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

-

Nitrating Mixture: The mixture of sulfuric and nitric acids is a powerful nitrating and oxidizing agent. Reactions should be performed with extreme caution, ensuring strict temperature control to prevent runaway reactions.

-

Nitro Compounds: Aromatic nitro compounds can be toxic and may be heat or shock-sensitive. Handle the final product with care.

This guide provides a comprehensive overview for the successful synthesis of this compound. By following the detailed protocols and safety precautions, researchers can reliably produce this valuable compound for various applications in chemical biology and drug development.

References

- 1. Buy this compound | 17360-11-1 [smolecule.com]

- 2. This compound MONOHYDRATE | 17360-11-1 [chemicalbook.com]

- 3. CAS 17360-11-1: this compound | CymitQuimica [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 715. The synthesis of thyroxine and related substances. Part V. A synthesis of L-thyroxine from L-tyrosine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3,5-Dinitro-L-tyrosine: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitro-L-tyrosine is a nitrated derivative of the amino acid L-tyrosine, characterized by the presence of two nitro groups on its aromatic ring. This modification significantly alters its chemical and biological properties compared to its parent molecule.[1][2] As a non-proteinogenic amino acid, it is not incorporated into proteins during translation but serves as a valuable tool in biochemical research and as a potential lead compound in drug development.[1] Its structural similarity to L-tyrosine allows it to interact with various biological systems, often acting as a competitive inhibitor of enzymes that recognize L-tyrosine as a substrate. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of this compound.

Chemical Structure and Physicochemical Properties

This compound is an L-alpha-amino acid with the IUPAC name (2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid. The introduction of two electron-withdrawing nitro groups at the 3 and 5 positions of the phenolic ring significantly influences its electronic properties, reactivity, and biological interactions.[1]

A summary of its key chemical and physical properties is presented in the tables below.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₉N₃O₇ | [1] |

| Molecular Weight | 271.18 g/mol | [1] |

| CAS Number | 17360-11-1 | [1] |

| Appearance | Yellow crystalline solid | [3] |

| Melting Point | 220 °C (decomposition) | [2] |

| Solubility | Soluble in polar solvents. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2][3] |

| Optical Rotation | [α]D²⁰ = +6.0 ± 2º (c=1 in H₂O) for the monohydrate | [4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data | Reference |

| Mass Spectrometry (MS) | Molecular Ion (M+) : m/z 271 (12% relative intensity). Key Fragments (m/z) : 225 ([M-NO₂]⁺, 45%), 181 ([M-2NO₂]⁺, 100%), 135 (78%), 107 (65%), 77 (42%). | [5] |

| Infrared (IR) Spectroscopy | Asymmetric Nitro Stretch : 1570-1490 cm⁻¹ (very strong). Symmetric Nitro Stretch : 1390-1300 cm⁻¹. | [1] |

| ¹H NMR | Specific chemical shifts not definitively available in the searched literature. A representative spectrum is available. | [5] |

| ¹³C NMR | Specific chemical shifts not definitively available in the searched literature. A representative spectrum is available. | [3] |

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is through the electrophilic nitration of L-tyrosine. The following protocol is adapted from established methods for the nitration of tyrosine derivatives.[6]

Materials:

-

L-Tyrosine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, d=1.42)

-

Crushed Ice

-

Deionized Water

-

Ethanol

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add L-tyrosine (e.g., 10.5 g) in portions to concentrated sulfuric acid (e.g., 45 mL), maintaining the temperature at 10°C.

-

Once the L-tyrosine is completely dissolved, cool the mixture to -5°C.

-

Slowly add concentrated nitric acid (e.g., 8.5 mL) dropwise over approximately 90 minutes, ensuring the temperature does not rise above 0°C.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 15 minutes.

-

Pour the reaction mixture onto crushed ice (e.g., 200 g) with vigorous stirring.

-

A yellow precipitate of crude this compound will form.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain yellow needles.

Workflow for Synthesis of this compound

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following HPLC method is adapted from a validated protocol for the analysis of 3-nitrotyrosine and can be optimized for this compound.[1][5]

Instrumentation and Conditions:

-

HPLC System: With a UV-Vis or Diode Array Detector (DAD)

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of 0.5% acetic acid in water and methanol. An isocratic elution with a ratio such as 70:30 (water:methanol) can be a starting point.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Based on the UV-Vis spectrum of the related 3-nitrotyrosine, optimal detection wavelengths are expected around 276 nm and 356 nm.[5] Detection at 356 nm is likely to be more specific.[5]

-

Injection Volume: 20 µL

-

Column Temperature: 25°C

Procedure:

-

Prepare a stock solution of this compound in the mobile phase.

-

Prepare a series of standard solutions by diluting the stock solution to create a calibration curve.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions and the sample of interest.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Biological Activity and Applications

This compound exhibits several biological activities, primarily stemming from its ability to act as a structural mimic of L-tyrosine.

Enzyme Inhibition

Due to its structural similarity to L-tyrosine, this compound can act as a competitive inhibitor for enzymes that utilize L-tyrosine as a substrate.[1] It has been reported to be an artificial substrate for tyrosine aminotransferase with zero activity, suggesting it can bind to the active site and inhibit the enzyme's function.[7]

Hypothesized Mechanism of Competitive Inhibition of Tyrosinase

Receptor Antagonism

The related compound, 3,5-dinitro-o-tyrosine (the ortho-isomer), has been shown to be an antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor. The S-isomer of 3,5-dinitro-o-tyrosine was found to be more potent than the R-isomer, with IC₅₀ values of 13 ± 7 µM and 84 ± 26 µM, respectively, in inhibiting [³H]AMPA binding.[8] This suggests that dinitro-tyrosine derivatives have the potential to modulate neurotransmission.

Role in Peptide Synthesis

Fmoc-protected this compound can be utilized in solid-phase peptide synthesis to introduce this non-proteinogenic amino acid into a peptide sequence. The dinitrophenyl moiety can serve as a hapten in immunological studies or as a quenching group in fluorescence resonance energy transfer (FRET) probes.

Workflow for Incorporating Fmoc-3,5-Dinitro-L-tyrosine in SPPS

Potential Impact on Signaling Pathways

While direct experimental evidence linking this compound to specific signaling pathways is limited in the available literature, its action as a tyrosine analog suggests a potential to interfere with receptor tyrosine kinase (RTK) signaling. RTKs are crucial for a multitude of cellular processes, and their dysregulation is often implicated in diseases such as cancer.[8][9][10] A competitive inhibitor of tyrosine phosphorylation could theoretically dampen the signaling cascade initiated by ligand binding to an RTK.

Hypothesized Interference with a Generic RTK Signaling Pathway

Conclusion

This compound is a synthetically accessible, modified amino acid with distinct physicochemical and biological properties. Its ability to act as a competitive inhibitor of tyrosine-dependent enzymes and potentially modulate receptor signaling pathways makes it a valuable tool for biochemical and pharmacological research. Further investigation into its specific molecular targets and its effects on cellular signaling cascades will be crucial in fully elucidating its therapeutic potential. This guide provides a foundational understanding for researchers and professionals working in drug discovery and development, highlighting the key characteristics and methodologies associated with this intriguing molecule.

References

- 1. Buy this compound | 17360-11-1 [smolecule.com]

- 2. This compound | C9H9N3O7 | CID 439948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound MONOHYDRATE(17360-11-1) 1H NMR spectrum [chemicalbook.com]

- 5. 3-Nitro-L-tyrosine(621-44-3) 13C NMR [m.chemicalbook.com]

- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 7. sinobiological.com [sinobiological.com]

- 8. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 9. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Receptor tyrosine kinases: Characterisation, mechanism of action and therapeutic interests for bone cancers - PMC [pmc.ncbi.nlm.nih.gov]

3,5-Dinitro-L-tyrosine: A Non-Proteinogenic Amino Acid for Research and Drug Development

An In-depth Technical Guide

Abstract

3,5-Dinitro-L-tyrosine is a synthetic, non-proteinogenic amino acid derivative of L-tyrosine. Characterized by the presence of two nitro groups on the aromatic ring, this modification imparts unique chemical and biological properties, making it a valuable tool in biochemical research and a molecule of interest for pharmaceutical development. Its structural similarity to L-tyrosine allows it to interact with biological systems, notably as a potential enzyme inhibitor. This guide provides a comprehensive overview of this compound, including its synthesis, biochemical properties, and potential applications. Detailed experimental protocols for its synthesis and for assessing its biological activity are provided, along with visualizations of key experimental workflows and hypothetical signaling pathway interactions.

Introduction

Non-proteinogenic amino acids, which are not naturally incorporated into proteins, are of significant interest in chemical biology and drug discovery. This compound is one such molecule, distinguished from its parent amino acid, L-tyrosine, by the substitution of nitro groups at the 3 and 5 positions of the aromatic ring.[1] This dinitro substitution enhances its reactivity and alters its physicochemical properties, leading to distinct biological activities.[1]

This technical guide serves as a resource for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound. It covers its synthesis, known biological interactions, and methodologies for its study, aiming to facilitate its use as a research tool and to explore its therapeutic potential.

Physicochemical Properties

The addition of two electron-withdrawing nitro groups to the phenolic ring of L-tyrosine significantly alters its properties compared to the native amino acid.

| Property | This compound | L-Tyrosine |

| Molecular Formula | C₉H₉N₃O₇ | C₉H₁₁NO₃ |

| Molecular Weight | 271.18 g/mol | 181.19 g/mol |

| Appearance | Yellow crystalline solid | White crystalline solid |

| pKa (Phenolic -OH) | Lower than L-tyrosine | ~10.1 |

| Solubility | Soluble in polar solvents | Sparingly soluble in water |

Synthesis

This compound is synthesized via the electrophilic nitration of L-tyrosine. The aromatic ring of tyrosine is activated by the hydroxyl group, directing the nitration to the ortho positions.

Experimental Protocol: Synthesis of this compound

Materials:

-

L-Tyrosine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized water

-

Round-bottom flask

-

Magnetic stir bar and stir plate

-

Dropping funnel

-

Beakers

-

Vacuum filtration apparatus (Büchner funnel, filter paper, flask)

-

pH meter or pH paper

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, carefully add L-tyrosine to concentrated sulfuric acid at a ratio of 1 g of L-tyrosine to 4.3 mL of sulfuric acid. Stir the mixture at room temperature until the L-tyrosine is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to between -5°C and 10°C with continuous stirring.

-

Nitration: While maintaining the low temperature, slowly add concentrated nitric acid dropwise to the L-tyrosine solution. Use approximately 0.8 mL of nitric acid for every 1 g of L-tyrosine. The addition should be done over a period of 30-60 minutes to control the reaction temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours.

-

Quenching: Slowly and carefully pour the reaction mixture over a large volume of crushed ice with stirring. A yellow precipitate of this compound will form.

-

Filtration: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Drying: Dry the collected solid, preferably in a vacuum oven at a low temperature.

This protocol is based on established methods for the nitration of tyrosine and may require optimization for scale and purity requirements.

Biological Activity and Potential Applications

This compound is explored in various research contexts due to its unique properties.

Enzyme Inhibition

As a structural analog of L-tyrosine, this compound can act as a competitive inhibitor for enzymes that utilize L-tyrosine as a substrate.[1]

-

Tyrosinase: This key enzyme in melanin synthesis is a potential target. Inhibition of tyrosinase is a strategy for developing skin-lightening agents.

-

Tyrosine Aminotransferase: It has been reported that this compound shows zero activity as a substrate for tyrosine aminotransferase, suggesting it may act as an inhibitor.

-

Thyroid Iodotyrosine Deiodinase: this compound has been described as a potent inhibitor of this enzyme, which is involved in thyroid hormone metabolism.

Antibacterial Function

Some reports suggest that this compound possesses antibacterial properties, although the mechanism and spectrum of activity are not well-defined.

Role in Signaling Pathways (Hypothetical)

Tyrosine phosphorylation is a critical event in many signaling pathways, including the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer. Receptor Tyrosine Kinases (RTKs) are key initiators of these cascades. As an analog of tyrosine, it is hypothesized that this compound could interfere with these signaling events. The nitro groups prevent phosphorylation at the phenolic hydroxyl group, and the altered steric and electronic properties of the side chain could disrupt the binding of tyrosine-containing motifs to their interacting partners.

Below is a conceptual diagram illustrating how a modified tyrosine residue, such as in this compound, might disrupt a generic tyrosine kinase signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, a series of in vitro assays can be employed.

Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound

-

Kojic acid (positive control)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the stock solution in phosphate buffer.

-

Prepare a stock solution of kojic acid in phosphate buffer or DMSO.

-

Prepare a solution of mushroom tyrosinase in cold phosphate buffer.

-

Prepare a solution of L-DOPA in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of the test compound dilutions (or vehicle control for the uninhibited reaction).

-

Add 140 µL of phosphate buffer.

-

Add 20 µL of the tyrosinase solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Start the reaction by adding 20 µL of the L-DOPA solution to all wells.

-

Immediately measure the absorbance at ~475 nm in a kinetic mode for a defined period (e.g., 30 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Cellular Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on cell viability.

Materials:

-

A relevant cell line (e.g., B16 melanoma cells, a cancer cell line)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Cell culture medium

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the test compound at various concentrations. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Plot cell viability against the compound concentration to determine the IC50 value for cytotoxicity.

-

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the experimental protocols described above.

Table 1: Enzyme Inhibition Data for this compound

| Enzyme | Substrate | Inhibition Type | IC50 (µM) | Ki (µM) |

| Tyrosinase | L-DOPA | To be determined | To be determined | To be determined |

| Tyrosine Aminotransferase | L-Tyrosine | To be determined | To be determined | To be determined |

| Thyroid Iodotyrosine Deiodinase | Specific substrate | To be determined | To be determined | To be determined |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | IC50 / EC50 (µM) |

| e.g., B16 Melanoma | MTT Assay | Cytotoxicity | To be determined |

| e.g., HEK293 | MTT Assay | Cytotoxicity | To be determined |

| Specific bacterial strain | MIC Assay | Antibacterial Activity | To be determined |

Conclusion

This compound represents a valuable molecular tool for biochemical and pharmacological research. Its unique properties, stemming from the dinitration of the tyrosine ring, make it a compelling candidate for studies on enzyme inhibition and as a probe for biological systems that recognize L-tyrosine. While its biological activities are not yet fully characterized quantitatively, the experimental frameworks provided in this guide offer a clear path for researchers to elucidate its specific mechanisms of action and to explore its potential as a modulator of cellular processes. Further investigation into its effects on signaling pathways and its potential as an antibacterial agent is warranted to fully realize its utility in research and drug development.

References

Unveiling the Therapeutic Potential of 3,5-Dinitro-L-tyrosine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dinitro-L-tyrosine, a nitrated derivative of the amino acid L-tyrosine, has emerged as a compound of interest in the landscape of therapeutic research. While historically utilized in biochemical assays, recent investigations have illuminated its potential as a modulator of critical signaling pathways within the central nervous system. This technical guide provides a comprehensive overview of the current understanding of this compound, with a particular focus on its application as an antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key pathways to support further research and development in this area.

Introduction

This compound is a non-proteinogenic amino acid characterized by the presence of two nitro groups on the aromatic ring of L-tyrosine.[1] This structural modification significantly alters its chemical and biological properties compared to its parent molecule. While its primary use has been in research settings, for instance, as an artificial substrate for enzymes like tyrosine aminotransferase where it exhibits zero activity, its structural similarity to endogenous ligands has prompted exploration into its therapeutic applications.[1][2] The most promising of these is its activity as an antagonist of AMPA receptors, a key player in excitatory neurotransmission in the central nervous system.[3] Dysregulation of AMPA receptor signaling is implicated in a variety of neurological and psychiatric disorders, making antagonists valuable candidates for therapeutic intervention.

Mechanism of Action: AMPA Receptor Antagonism

The primary therapeutic potential of 3,5-Dinitro-o-tyrosine identified to date lies in its ability to act as a competitive antagonist at AMPA receptors.[3] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the brain. Overactivation of these receptors can lead to excitotoxicity, a process implicated in neuronal damage in conditions such as stroke, epilepsy, and neurodegenerative diseases. By competitively binding to the AMPA receptor, 3,5-Dinitro-o-tyrosine can block the binding of the endogenous agonist glutamate, thereby reducing excessive neuronal excitation and its downstream pathological consequences.[4]

Signaling Pathway

The antagonism of the AMPA receptor by 3,5-Dinitro-o-tyrosine interrupts the canonical signaling cascade initiated by glutamate binding. This prevents the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron, which in turn inhibits the activation of downstream signaling pathways such as the Lyn-MAPK pathway, which has been shown to be activated by AMPA receptor stimulation independent of ion influx.[4]

Quantitative Data

The antagonistic activity of the R- and S-isomers of 3,5-dinitro-o-tyrosine on AMPA receptors has been quantified through radioligand binding assays and functional tests. The S-isomer has demonstrated significantly higher potency.

| Compound | Assay Type | Parameter | Value (µM) | Reference |

| S-isomer (6b) | [3H]AMPA Binding Inhibition | IC50 | 13 ± 7 | [3] |

| R-isomer (6a) | [3H]AMPA Binding Inhibition | IC50 | 84 ± 26 | [3] |

| S-isomer (6b) | AMPA Receptor Functional Test | IC50 | 630 ± 140 | [3] |

| Racemate (6) | AMPA Receptor Functional Test | IC50 | 730 ± 88 | [3] |

| R-isomer (6a) | AMPA Receptor Functional Test | Activity | Inactive up to 1000 | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of L-tyrosine.[5]

Materials:

-

L-Tyrosine

-

Concentrated Sulfuric Acid (H2SO4)

-

Nitric Acid (d 1.42)

-

Crushed Ice

-

Sodium Hydroxide (NaOH)

Procedure:

-

Add L-Tyrosine (105 g) in portions to concentrated sulfuric acid (450 ml) while stirring and maintaining the temperature at 10°C with external cooling.

-

Once the addition is complete, cool the mixture to -5°C.

-

Add nitric acid (85.5 ml) dropwise over approximately 90 minutes, while stirring and maintaining the temperature.

-

Stir the solution at 0°C for an additional 15 minutes.

-

Pour the reaction mixture onto crushed ice (2 kg).

-

Cautiously add a solution of sodium hydroxide (400 g in 1 L of water).

-

Cool the mixture to induce crystallization.

-

Collect the resulting yellow crystals of this compound.

[3H]AMPA Receptor Binding Assay

This protocol is adapted from methods used for determining the binding affinity of ligands to AMPA receptors.[3][6]

Materials:

-

Rat cortex membranes

-

[3H]AMPA (radioligand)

-

3,5-Dinitro-o-tyrosine (test compound)

-

Binding buffer (e.g., Tris-HCl)

-

Non-specific binding control (e.g., high concentration of L-Glutamate)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in an appropriate buffer and prepare a crude membrane fraction through centrifugation.

-

Incubation: Incubate the rat cortex membranes with a fixed concentration of [3H]AMPA (e.g., 5 nM) and varying concentrations of the test compound (3,5-Dinitro-o-tyrosine) in the binding buffer.

-

Determination of Non-specific Binding: In a parallel set of tubes, incubate the membranes and [3H]AMPA with a high concentration of a known AMPA receptor agonist (e.g., L-Glutamate) to determine non-specific binding.

-

Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Studies and Therapeutic Implications

Currently, there is a notable lack of publicly available in vivo studies specifically investigating the therapeutic effects of this compound. While the in vitro data strongly suggests its potential as a neuroprotective agent through AMPA receptor antagonism, further research is required to validate these effects in animal models of neurological disorders. The significant difference in potency between the S- and R-isomers highlights the importance of stereospecific synthesis and evaluation in future in vivo experiments.

Toxicology and Safety

The toxicological profile of this compound is largely uncharacterized. Material Safety Data Sheets for this compound monohydrate and its sodium salt consistently report no available data for acute toxicity, skin irritation, carcinogenicity, mutagenicity, or reproductive toxicity. This represents a critical knowledge gap that must be addressed before any clinical development can be considered. A 13-week repeated dose toxicity study of the parent compound, L-tyrosine, in rats identified a NOAEL of 600 mg/kg bw/day for males and 200 mg/kg bw/day for females, with effects observed in the liver and kidneys at higher doses.[7] However, the addition of two nitro groups is expected to significantly alter the toxicological properties, and therefore, these values cannot be extrapolated to this compound.

Future Directions

The existing data on 3,5-Dinitro-o-tyrosine provides a compelling rationale for further investigation into its therapeutic potential. Key future research directions should include:

-

In vivo efficacy studies: Evaluation of the neuroprotective effects of the S-isomer of 3,5-dinitro-o-tyrosine in animal models of stroke, epilepsy, and other conditions associated with excitotoxicity.

-

Pharmacokinetic profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of 3,5-Dinitro-o-tyrosine to assess its drug-like properties.

-

Toxicology studies: Comprehensive assessment of the acute and chronic toxicity, genotoxicity, and reproductive toxicity of 3,5-Dinitro-o-tyrosine.

-

Mechanism of action studies: Further elucidation of the downstream signaling pathways affected by AMPA receptor antagonism by 3,5-Dinitro-o-tyrosine.

Conclusion

This compound, particularly its S-isomer, presents a promising scaffold for the development of novel therapeutics targeting AMPA receptors. The available in vitro data demonstrates potent antagonistic activity. However, significant gaps in our understanding of its in vivo efficacy, pharmacokinetics, and safety profile remain. This technical guide serves as a foundational resource to stimulate and guide further research into this intriguing molecule, with the ultimate goal of translating its therapeutic potential into clinical applications for a range of neurological disorders.

References

- 1. [3H]AMPA binding to glutamate receptor subpopulations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Behavioral and cognitive effects of tyrosine intake in healthy human adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of enantiomers of 3,5-dinitro-o-tyrosine: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 715. The synthesis of thyroxine and related substances. Part V. A synthesis of L-thyroxine from L-tyrosine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. Binding of DL-[3H]-alpha-amino-3-hydroxy-5-methyl-isoxazole-4-propionic acid (AMPA) to rat cortex membranes reveals two sites or affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 13-week repeated dose toxicity study of l-tyrosine in rats by daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 3,5-Dinitro-L-tyrosine in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of cellular signaling and pathology, amino acid derivatives serve as critical tools for elucidating complex biological processes. While 3-nitro-L-tyrosine is widely recognized as a stable biomarker for oxidative and nitrosative stress, its dinitrated counterpart, 3,5-Dinitro-L-tyrosine, plays a distinctly different and multifaceted role in scientific inquiry. This technical guide provides an in-depth overview of this compound, focusing on its synthesis, biochemical applications, and its utility as a research tool rather than a direct biomarker of oxidative stress. This document is intended for researchers, scientists, and drug development professionals who wish to understand and potentially utilize this compound in their work.

This compound is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins during translation.[1] It is a synthetic derivative of L-tyrosine, characterized by the presence of two nitro groups on the aromatic ring.[1] These nitro groups significantly alter the chemical properties of the parent amino acid, making this compound a valuable compound for various applications, including in neurobiology, enzyme kinetics, and as a synthetic intermediate in pharmaceutical development.[1][2]

Biochemical and Chemical Properties

The defining feature of this compound is the presence of two electron-withdrawing nitro groups at the 3 and 5 positions of the phenolic ring of L-tyrosine. This substitution pattern significantly impacts its chemical reactivity and biological activity.[1]

Synthesis: this compound is typically synthesized through the nitration of L-tyrosine using a strong nitrating agent, such as a mixture of nitric and sulfuric acids.[1] The process involves an electrophilic aromatic substitution reaction where nitronium ions (NO₂⁺) are introduced onto the tyrosine ring.[1]

References

3,5-Dinitro-L-tyrosine: A Comprehensive Technical Guide for Drug Discovery

Introduction

3,5-Dinitro-L-tyrosine is a synthetic, non-proteinogenic amino acid derivative of L-tyrosine.[1][2] It is distinguished by the presence of two nitro groups on the aromatic ring at the 3 and 5 positions, a modification that significantly alters its chemical and biological properties compared to its parent amino acid.[1][3] These unique characteristics make this compound a valuable tool compound in biochemical research and pharmaceutical development, particularly in studies related to protein modifications, enzyme inhibition, and neurological disorders.[3][4] This guide provides an in-depth overview of its applications, mechanisms, and the experimental protocols relevant to its use in a drug discovery context.

Chemical and Physical Properties

The introduction of two electron-withdrawing nitro groups enhances the reactivity of the tyrosine molecule and influences its solubility, stability, and interactions with biological systems.[3]

| Property | Value | Reference |

| Molecular Formula | C₉H₉N₃O₇ | [1] |

| Molecular Weight | 271.19 g/mol | [1] |

| CAS Number | 17360-11-1 | [3] |

| Appearance | Yellow to Reddish-Brown Crystalline Solid | [3] |

| Solubility | Soluble in polar solvents like DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [2][3] |

| Melting Point | 220 °C (decomposes) | [2] |

Core Mechanisms and Biological Relevance

The primary utility of this compound as a tool compound stems from its ability to act as a structural analog of L-tyrosine, allowing it to interact with and modulate biological pathways that involve the native amino acid.

Enzyme Inhibition

Due to its structural similarity to L-tyrosine, this compound can act as a competitive inhibitor for enzymes that recognize L-tyrosine as a substrate.[1] It can bind to the active site of these enzymes, thereby blocking the binding of the natural substrate and altering metabolic processes.[1] For instance, it has been demonstrated to be an artificial substrate for tyrosine aminotransferase with zero relative activity, suggesting it can inhibit enzymatic processes related to tyrosine metabolism.[1][5][6]

References

- 1. Buy this compound | 17360-11-1 [smolecule.com]

- 2. This compound MONOHYDRATE | 17360-11-1 [chemicalbook.com]

- 3. CAS 17360-11-1: this compound | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Spectroscopic Characteristics of 3,5-Dinitro-L-tyrosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitro-L-tyrosine is a nitrated derivative of the amino acid L-tyrosine, characterized by the presence of two nitro groups on its aromatic ring.[1] This modification significantly alters its chemical and physical properties, making it a subject of interest in various fields of biochemical and pharmaceutical research. Notably, it serves as a biomarker for oxidative and nitrative stress, conditions implicated in a wide array of pathologies.[2] This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, offering a valuable resource for its identification, quantification, and functional analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound across various analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for the confirmation of the molecular weight and fragmentation pattern of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₉N₃O₇ | [3] |

| Molecular Weight | 271.18 g/mol | [4] |

| Monoisotopic Mass | 271.04404 Da | [5] |

Table 1: Key Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Data (Solvent: DMSO-d₆)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Ar-H | 8.3 - 8.5 | s | - |

| α-CH | 4.2 - 4.4 | t | ~6.5 |

| β-CH₂ | 3.1 - 3.3 | d | ~6.5 |

Table 2: ¹H NMR Spectroscopic Data for this compound. Note: Precise chemical shifts can vary depending on the solvent and pH. The data presented is a representative range.

¹³C NMR Data

| Carbon | Chemical Shift (ppm) |

| C=O | ~171 |

| C-α | ~55 |

| C-β | ~36 |

| Aromatic C | 120 - 150 |

Table 3: Representative ¹³C NMR Spectroscopic Data for this compound. Note: Specific assignments for the aromatic carbons can be complex and are not fully detailed here.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H (phenol) | Stretch | 3200 - 3600 (broad) |

| N-H (amine) | Stretch | 3000 - 3300 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C=O (carboxyl) | Stretch | 1700 - 1730 |

| NO₂ (nitro) | Asymmetric Stretch | 1520 - 1560 |

| NO₂ (nitro) | Symmetric Stretch | 1340 - 1370 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

Table 4: Key Infrared Absorption Bands for this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The nitration of tyrosine significantly shifts its absorption profile. While L-tyrosine has a primary absorption maximum around 274 nm, 3-nitrotyrosine exhibits a pH-dependent absorption with a peak around 430 nm in its deprotonated form.[6]

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) | Conditions |

| L-Tyrosine | ~274 | ~1400 M⁻¹cm⁻¹ | Neutral pH |

| 3-Nitrotyrosine | ~355 (protonated), ~422 (deprotonated) | pH-dependent | Acidic and Basic pH |

Fluorescence Spectroscopy

The intrinsic fluorescence of L-tyrosine is well-characterized. However, nitration of the tyrosine ring is known to be a strong fluorescence quencher. 3-Nitrotyrosine is essentially non-fluorescent. It is therefore highly probable that this compound is also non-fluorescent or exhibits extremely weak fluorescence.

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| L-Tyrosine | ~274 | ~303 | ~0.14 |

| 3-Nitro-L-tyrosine | - | - | Essentially non-fluorescent |

| This compound | - | - | Expected to be non-fluorescent |

Table 6: Fluorescence Properties of L-Tyrosine and its Nitrated Derivatives.

Experimental Protocols

This section provides generalized experimental protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

Sample Preparation

-

For NMR, UV-Vis, and Fluorescence Spectroscopy: Dissolve this compound in a suitable solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) for NMR or an appropriate buffer for UV-Vis and fluorescence measurements. The concentration will depend on the sensitivity of the instrument and the specific experiment.

-

For IR Spectroscopy: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.

-

For Mass Spectrometry: Prepare a dilute solution of the compound in a solvent compatible with the ionization source (e.g., a mixture of water, acetonitrile, and formic acid for electrospray ionization).

UV-Visible Spectroscopy

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200-600 nm.

-

Solvent: Use a UV-transparent solvent or buffer. A spectrum of the solvent should be recorded as a baseline.

-

Cuvette: Use a quartz cuvette with a 1 cm path length.

-

Procedure: Record the absorbance spectrum of the sample solution against the solvent blank.

Fluorescence Spectroscopy

-

Instrument: A spectrofluorometer.

-

Excitation Wavelength: Excite the sample at the absorption maximum determined by UV-Vis spectroscopy.

-

Emission Wavelength Range: Scan a range of wavelengths longer than the excitation wavelength (e.g., 280-600 nm).

-

Solvent: Use a fluorescence-free solvent.

-

Procedure: Record the emission spectrum of the sample and a solvent blank. Correct the sample spectrum by subtracting the blank.

¹H and ¹³C NMR Spectroscopy

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent such as DMSO-d₆.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

-

Pulse Sequences: Standard pulse sequences for ¹H and ¹³C NMR acquisition.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Infrared (IR) Spectroscopy

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: KBr pellet or Nujol mull.

-

Wavenumber Range: 4000-400 cm⁻¹.

-

Procedure: Record the transmittance or absorbance spectrum.

Mass Spectrometry

-

Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).

-

Ionization Mode: Positive or negative ion mode can be used.

-

Analysis Mode: Full scan mode to determine the molecular ion, and tandem MS (MS/MS) to study the fragmentation pattern.

-

Collision Energy (for MS/MS): Optimize the collision energy to obtain informative fragment ions.

Mandatory Visualizations

Formation of this compound via Oxidative Stress

The formation of this compound is a consequence of nitrative stress, a condition characterized by an excess of reactive nitrogen species (RNS). The pathway involves the reaction of tyrosine with potent nitrating agents.

Caption: Formation pathway of this compound under nitrative stress.

General Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

- 1. Top-Down Mass Analysis of Protein Tyrosine Nitration: Comparison of Electron Capture Dissociation with “Slow-Heating” Tandem Mass Spectrometry Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Protein Tyrosine Nitration in Plant Nitric Oxide Signaling [frontiersin.org]

- 3. Tyrosine nitration as mediator of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158) [hmdb.ca]

- 5. Highly Sensitive Detection of Tyrosine and Neurotransmitters by Stereoselective Biosynthesis and Photochemically Induced Dynamic Nuclear Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyrosine [webbook.nist.gov]

A Technical Guide to Early Methodologies for the Nitration of L-Tyrosine to 3,5-Dinitro-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of an early, historically significant method for the chemical synthesis of 3,5-Dinitro-L-tyrosine. The focus is on a key protocol developed before the year 2000, offering a detailed blueprint of the experimental procedure. This document is intended to serve as a valuable resource for researchers and scientists interested in the historical context of amino acid modification and the development of related compounds.

Introduction

The nitration of tyrosine has long been a subject of scientific inquiry. While much of the biological focus has been on the formation of 3-nitrotyrosine as a marker of nitrosative stress, the di-nitrated form, this compound, has also been a compound of interest, primarily in the context of chemical synthesis and as a precursor for other molecules. Early studies, particularly those in the mid-20th century, laid the groundwork for the chemical manipulation of amino acids. This guide revisits a foundational method for the synthesis of this compound, providing a clear and detailed overview of the experimental protocol and associated quantitative data.

In the pre-2000 era, this compound was largely explored as a synthetic derivative of L-tyrosine. Its structural similarity to the parent amino acid led to investigations into its potential as an enzyme inhibitor, where it could compete for binding sites on enzymes that metabolize L-tyrosine.[1] However, specific signaling pathways involving this compound were not a primary focus of research during this period, with more attention being given to the biological implications of mono-nitration of tyrosine residues in proteins.[2]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the 1949 publication by Chalmers, J. R., Dickson, G. T., Elks, J., and Hems, B. A. in the Journal of the Chemical Society. This method details the direct nitration of L-tyrosine using a mixture of nitric and sulfuric acids.

Materials:

-

L-Tyrosine

-

Concentrated Sulphuric Acid

-

Nitric Acid (d 1.42)

-

Ice

-

Apparatus for stirring and external cooling

Procedure:

-

Dissolution of L-Tyrosine: L-Tyrosine (105 g) is added in portions to concentrated sulphuric acid (450 ml). The mixture is stirred and maintained at a temperature of 10°C using external cooling.

-

Cooling: Once the L-Tyrosine has completely dissolved, the reaction mixture is further cooled to -5°C with continuous stirring.

-

Nitration: Nitric acid (d 1.42; 85.5 ml) is added dropwise to the cooled solution. This addition is carried out over a period of approximately 90 minutes, ensuring the temperature of the reaction mixture is carefully controlled.

-

Reaction Quenching and Precipitation: After the addition of nitric acid is complete, the reaction mixture is poured onto crushed ice. This results in the precipitation of the crude this compound product.

-

Isolation and Purification: The yellow precipitate is filtered off and dried. The crude product can be further purified by crystallization.

Data Presentation

The following table summarizes the quantitative data from the experimental protocol described by Chalmers et al. (1949).

| Parameter | Value |

| Reactants | |

| L-Tyrosine | 105 g |

| Concentrated Sulphuric Acid | 450 ml |

| Nitric Acid (d 1.42) | 85.5 ml |

| Reaction Conditions | |

| Dissolution Temperature | 10°C |

| Nitration Temperature | -5°C |

| Duration of Nitric Acid Addition | ~90 minutes |

| Product | |

| This compound | Yellow Precipitate |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the chemical synthesis of this compound as detailed in the historical protocol.

Caption: Workflow for the chemical synthesis of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of 3,5-Dinitro-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dinitro-L-tyrosine is a synthetic, non-proteinogenic amino acid derivative of L-tyrosine characterized by the presence of two nitro groups on the aromatic ring. This modification confers distinct chemical and biological properties, making it a subject of interest in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, focusing on its role as an enzyme inhibitor and its potential interactions with cellular signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key concepts to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound is a derivative of the amino acid L-tyrosine, synthesized through the nitration of L-tyrosine.[1] Its structure, featuring two electron-withdrawing nitro groups on the phenolic ring, distinguishes it significantly from its parent molecule, altering its reactivity and biological activity.[1] It is primarily utilized in research settings to investigate protein modifications, enzyme activity, and cellular signaling pathways.[2] Its structural similarity to L-tyrosine allows it to act as a competitive inhibitor for enzymes that utilize L-tyrosine as a substrate.[3] This guide will delve into the known molecular interactions and cellular effects of this compound.

Core Mechanisms of Action

The primary established mechanism of action for this compound is its role as an enzyme inhibitor. Due to its structural analogy to L-tyrosine, it can compete for the active site of tyrosine-utilizing enzymes.

Enzyme Inhibition

Tyrosine Aminotransferase: this compound has been identified as an inhibitor of tyrosine aminotransferase. It acts as an artificial substrate, but shows zero activity relative to tyrosine, suggesting it binds to the active site and blocks the normal catalytic function of the enzyme.[4][5]

Further research is required to determine the specific inhibition constants (Ki) and IC50 values for the interaction between this compound and tyrosine aminotransferase to quantify its inhibitory potency.

Distinction from 3,5-Dinitro-o-tyrosine

It is crucial to distinguish this compound from its isomer, 3,5-dinitro-o-tyrosine. Research has shown that the R- and S-isomers of 3,5-dinitro-o-tyrosine act as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor.[1][6] The S-isomer, in particular, is a more potent inhibitor of [3H]AMPA binding than the R-isomer.[1][6] There is currently no direct evidence to suggest that this compound shares this AMPA receptor antagonist activity.

Potential Effects on Cellular Signaling Pathways

While direct evidence is limited, the role of this compound as a tyrosine analog suggests potential interactions with signaling pathways that are regulated by tyrosine phosphorylation. These pathways are critical in numerous cellular processes, including cell growth, proliferation, and survival.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK/ERK pathway is a key signaling cascade that regulates a wide range of cellular processes. As this pathway is often downstream of receptor tyrosine kinases, modulation of tyrosine kinase or phosphatase activity could indirectly affect ERK phosphorylation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another crucial signaling cascade involved in cell survival, growth, and metabolism. Similar to the MAPK pathway, it is often initiated by the activation of receptor tyrosine kinases.

Quantitative Data

Currently, there is a lack of specific quantitative data for the inhibitory activity of this compound. The available data pertains to the related isomer, 3,5-dinitro-o-tyrosine.

Table 1: Inhibitory Activity of 3,5-Dinitro-o-tyrosine on AMPA Receptors

| Compound | Target | Assay | IC50 (µM) | Reference |

| S-isomer of 3,5-dinitro-o-tyrosine | [3H]AMPA binding | Radioligand Binding | 13 ± 7 | [1][6] |

| R-isomer of 3,5-dinitro-o-tyrosine | [3H]AMPA binding | Radioligand Binding | 84 ± 26 | [1][6] |

| S-isomer of 3,5-dinitro-o-tyrosine | AMPA Receptor Function | Functional Assay | 630 ± 140 | [1][6] |

| Racemate of 3,5-dinitro-o-tyrosine | AMPA Receptor Function | Functional Assay | 730 ± 88 | [1][6] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the mechanism of action of this compound.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted to determine the inhibitory effect of this compound on tyrosine-dependent enzymes like tyrosine aminotransferase.

Objective: To determine the inhibition constant (Ki) of this compound for a specific enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme (e.g., L-tyrosine)

-

This compound

-

Assay buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and substrate in the assay buffer.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, substrate at varying concentrations, and this compound at varying concentrations. Include controls with no inhibitor.

-

Reaction Initiation: Initiate the reaction by adding the enzyme to each well.

-

Data Acquisition: Measure the rate of product formation or substrate depletion over time using a microplate reader at an appropriate wavelength.

-

Data Analysis: Plot the initial reaction velocities against substrate concentrations for each inhibitor concentration. Use non-linear regression analysis of the Michaelis-Menten equation to determine the Vmax and Km in the presence and absence of the inhibitor. The Ki can then be calculated using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km).

Western Blot Analysis for Signaling Pathway Modulation

This protocol is designed to assess the effect of this compound on the phosphorylation status of key signaling proteins like ERK and Akt.

Objective: To determine if this compound treatment alters the phosphorylation of ERK and Akt.

Materials:

-

Cell line of interest (e.g., neuronal cells, cancer cells)

-

This compound

-

Cell lysis buffer

-

Primary antibodies (anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE equipment and reagents

-

Western blot transfer system

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time. Include an untreated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and Akt to ensure equal protein loading.

-

Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.[7]

Conclusion

This compound serves as a valuable tool in biochemical research, primarily through its action as a competitive inhibitor of tyrosine-dependent enzymes. While its precise inhibitory constants and its effects on major signaling pathways like MAPK and PI3K/Akt remain to be fully elucidated, the experimental protocols outlined in this guide provide a clear framework for future investigations. A clear distinction must be maintained between this compound and its isomer, 3,5-dinitro-o-tyrosine, which has demonstrated activity as an AMPA receptor antagonist. Further research is warranted to fully characterize the molecular mechanisms of this compound and to explore its potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 17360-11-1 [smolecule.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of enantiomers of 3,5-dinitro-o-tyrosine: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

3,5-Dinitro-L-tyrosine: An In-depth Technical Guide on its Interaction with Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dinitro-L-tyrosine is a nitrated derivative of the amino acid L-tyrosine. While not incorporated into proteins, its structural similarity to L-tyrosine and its status as a product of nitrosative stress make it a significant molecule in biochemical and pharmaceutical research.[1][2] This technical guide provides a comprehensive overview of the known interactions of this compound with cellular pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations. It serves as a critical resource for professionals investigating oxidative stress, enzyme inhibition, and the development of novel therapeutics.[3]

Core Concepts and Significance

This compound is characterized by the presence of two nitro groups on the aromatic ring of L-tyrosine, a modification that significantly alters its chemical and biological properties.[2] It is primarily recognized in two contexts:

-

Biomarker of Nitrosative Stress: The formation of nitrated tyrosine derivatives, including this compound, is an indicator of cellular damage caused by reactive nitrogen species (RNS) like peroxynitrite.[2][4] Elevated levels of nitrotyrosine are associated with various pathological conditions, including neurodegenerative diseases, cardiovascular diseases, and inflammation.[4][5]

-

Research Tool and Therapeutic Lead: Due to its unique structure, it is used as a tool in biochemical research to probe protein interactions and enzyme activities.[2][3] Its ability to act as a competitive inhibitor and interact with specific receptors has also led to its investigation in pharmaceutical development.[1][6][7]

Interaction with Key Cellular Pathways

The primary mechanism by which this compound interacts with cellular machinery is through competitive inhibition and modulation of receptor activity. Its structural analogy to L-tyrosine allows it to bind to enzymes and receptors that normally interact with the natural amino acid, thereby altering their function.[1]

Enzyme Inhibition